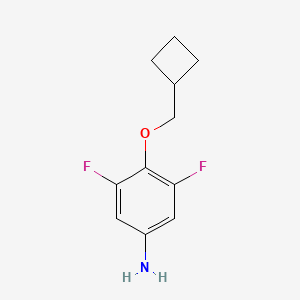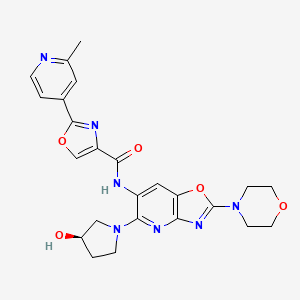
Emavusertib
Overview
Description
Emavusertib is an oral, small molecule inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). It is primarily developed for the treatment of various B-cell malignancies and inflammatory diseases. This compound targets the toll-like receptor/interleukin-1 receptor (TLR/IL-1R) pathway, which plays a crucial role in the body’s immune response and inflammation .
Mechanism of Action
Target of Action
Emavusertib, also known as CA-4948, is a novel drug that primarily targets the enzyme Interleukin-1 receptor-associated kinase 4 (IRAK4) and FMS-like tyrosine kinase 3 (FLT3) . IRAK4 plays a crucial role in the mechanism of cell multiplication, particularly in terms of spliceosomes, which are commonly mutated in myelodysplastic syndrome (MDS) . FLT3 is a known mutation that is very active in acute myeloid leukemia (AML) and affects other proteins such as CLK1, CLK2, and CLK4 .
Mode of Action
This compound is a selective, reversible, ATP-competitive, type 1, small molecule IRAK4 inhibitor . It works by blocking the action of abnormal proteins IRAK4 and FLT3 that signal cells to multiply . This inhibition may help keep cancer cells from growing . It also inhibits the mechanism of how cells multiply, particularly in terms of spliceosomes .
Biochemical Pathways
This compound acts through a mechanism called the myddosome . It blocks MAPK downstream and also blocks NF-κB . IRAK4 is upregulated during anti-FLT3 or other cytotoxic therapies, which could drive a resistance pathway of early relapse and progression . Inhibition of these three onco-proteins by this compound may address the unmet need for novel therapies in AML .
Pharmacokinetics
This compound is orally bioavailable and has moderate plasma binding . It demonstrates stability in plasma, liver microsomes, and hepatocytes, and exhibits rapid absorption and clearance . These properties impact the bioavailability of the drug, making it a potent therapeutic agent.
Result of Action
This compound has demonstrated anti-leukemic activity and a manageable safety profile in patients with relapsed/refractory FLT3 and spliceosome-mutated AML . Patients who experienced a response with this compound demonstrated more than a 90% reduction in bone marrow blasts compared with baseline . Among evaluable patients with FLT3-mutant AML, complete responses (CR) were observed in 3 patients, complete response with partial hematologic recovery (CRh) was achieved by 1 patient, and 2 patients achieved a morphological leukemia-free state (MLFS) .
Action Environment
The efficacy of this compound can be influenced by the presence of specific mutations in the patient’s genome. For instance, the presence of spliceosome mutations U2AF1 or SF3B1 results in excessive IRAK4-L and further enhances toll-like receptor pathway activation . Furthermore, FLT3-driven relapses are common in the current standard of care, which is the combination of azacitidine plus venetoclax . Therefore, the genetic landscape of the patient’s cancer cells can significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Emavusertib plays a crucial role in biochemical reactions. It is a potent oral inhibitor of IRAK4 and FLT3 . IRAK4 is upregulated during anti-FLT3- or other cytotoxic therapies, which could drive a resistance pathway of early relapse and progression .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting IRAK4, which is crucial in triggering inflammation, tumor occurrence, and cancer cell survival . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It is a potent oral inhibitor of IRAK4, which initiates a signaling cascade that induces cytokine and survival factor expression mediated by the transcription factor NF-κB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Preliminary data from ongoing trials suggest that this compound has a favorable safety profile in heavily pretreated Acute Myeloid Leukemia (AML) patients with FLT3 mutation and demonstrated anti-cancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of emavusertib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its biological activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Emavusertib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to modify its activity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include modified derivatives of this compound with altered biological properties, which are studied for their potential therapeutic benefits.
Scientific Research Applications
Emavusertib has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the TLR/IL-1R pathway and its role in inflammation and cancer.
Biology: Investigated for its effects on immune cell signaling and cytokine production.
Industry: Potential applications in the development of new anti-inflammatory and anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: Another kinase inhibitor used for the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A Janus kinase inhibitor used for the treatment of rheumatoid arthritis and ulcerative colitis.
Baricitinib: Another Janus kinase inhibitor used for the treatment of rheumatoid arthritis.
Uniqueness of Emavusertib
This compound is unique in its selective inhibition of IRAK4, which specifically targets the TLR/IL-1R pathway. This selectivity makes it a promising candidate for the treatment of diseases driven by dysregulation of this pathway, such as certain B-cell malignancies and inflammatory conditions .
Properties
IUPAC Name |
N-[5-[(3R)-3-hydroxypyrrolidin-1-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O5/c1-14-10-15(2-4-25-14)23-27-18(13-35-23)22(33)26-17-11-19-20(28-21(17)31-5-3-16(32)12-31)29-24(36-19)30-6-8-34-9-7-30/h2,4,10-11,13,16,32H,3,5-9,12H2,1H3,(H,26,33)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHNWSAWWOAWJH-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CCC(C5)O)N=C(O4)N6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CC[C@H](C5)O)N=C(O4)N6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001103300 | |
| Record name | N-[5-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl]-2-(2-methyl-4-pyridinyl)-4-oxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001103300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801344-14-8 | |
| Record name | N-[5-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl]-2-(2-methyl-4-pyridinyl)-4-oxazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1801344-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emavusertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801344148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl]-2-(2-methyl-4-pyridinyl)-4-oxazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001103300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Emavusertib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH5DMF9JKY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


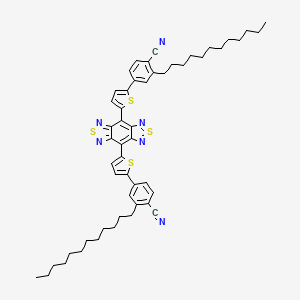

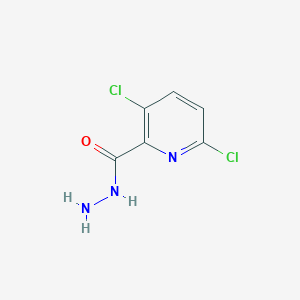
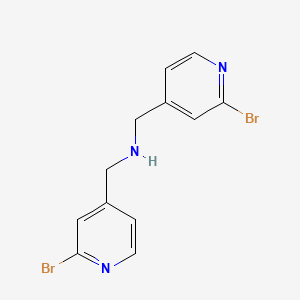
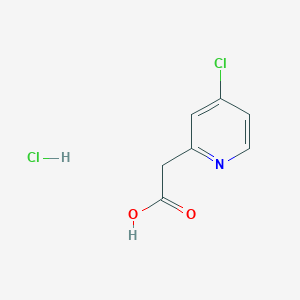
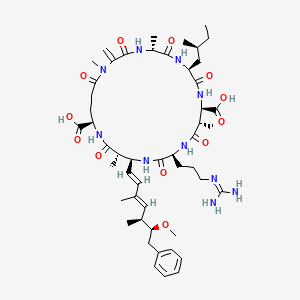
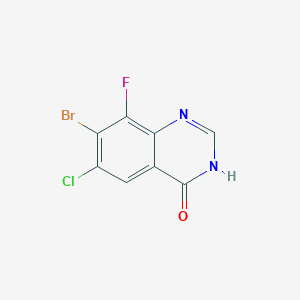
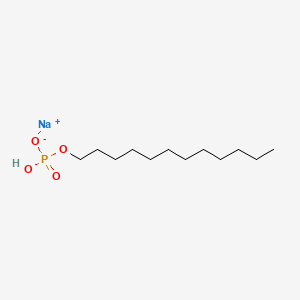

![5-(tert-butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3028202.png)
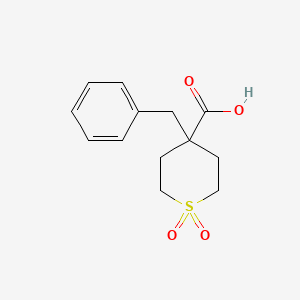

![2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028208.png)
